molecular formula C16H20ClN3O4S2 B2545525 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine CAS No. 2034429-01-9

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Cat. No.: B2545525
CAS No.: 2034429-01-9
M. Wt: 417.92
InChI Key: ZUPMVPKHBLLDSD-UHFFFAOYSA-N
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a bis-sulfonylated piperidine derivative featuring two distinct sulfonyl moieties: a 3-chloro-2-methylphenylsulfonyl group at position 1 and a 1-methyl-1H-imidazol-2-ylsulfonyl group at position 2. This dual sulfonylation imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual binding motifs.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4S2/c1-12-14(17)4-3-5-15(12)26(23,24)20-9-6-13(7-10-20)25(21,22)16-18-8-11-19(16)2/h3-5,8,11,13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPMVPKHBLLDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a compound that falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17ClN4O4S2C_{15}H_{17}ClN_4O_4S_2. The compound features a piperidine ring substituted with two sulfonamide groups, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, in vitro tests have demonstrated that related compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Compound Pathogen MIC (μg/mL)
Compound 7bStaphylococcus aureus0.22
Compound 7bStaphylococcus epidermidis0.25

Enzyme Inhibition

Sulfonamide derivatives are also known for their enzyme inhibition capabilities. In particular, they have been studied as inhibitors of acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds showed strong inhibitory activity against urease with IC50 values significantly lower than the reference standard thiourea .

Compound Enzyme IC50 (μM)
Compound 7lUrease2.14±0.003
Compound 7mUrease0.63±0.001
Compound 7nUrease2.17±0.006

Case Studies

A study evaluating a series of piperidine derivatives highlighted the pharmacological potential of compounds similar to our target compound. These derivatives were assessed for their antibacterial properties and AChE inhibition, revealing moderate to strong activity against multiple bacterial strains and promising results as enzyme inhibitors .

The biological activity of piperidine-based sulfonamides can be attributed to their ability to interact with specific bacterial enzymes and proteins. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, thus exerting its antimicrobial effects . Additionally, the imidazole moiety may contribute to enhanced binding affinity to target sites due to its ability to form hydrogen bonds.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antibacterial properties. Studies have shown that derivatives similar to the target compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine moiety is associated with enhanced antibacterial action, making these compounds potential candidates for treating bacterial infections.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have revealed that certain derivatives exhibit strong inhibitory effects, suggesting potential applications in managing conditions like Alzheimer's disease and urinary tract infections .

Cancer Therapeutics

Recent studies highlight the anticancer potential of similar sulfonamide compounds. For instance, compounds bearing similar structural motifs have shown promising results in inhibiting tumor cell growth across various cancer cell lines, demonstrating their potential as anticancer agents . The mechanism often involves targeting specific molecular pathways associated with cell proliferation and survival.

Antidiabetic Properties

The sulfonamide functional group has been linked to hypoglycemic activity, indicating that this compound may also play a role in diabetes management by regulating blood glucose levels . This application is particularly relevant given the rising prevalence of diabetes globally.

Synthesis Methodologies

The synthesis of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine typically involves multi-step organic reactions. Key steps include:

  • Formation of Sulfonamide Linkages : Utilizing sulfonyl chlorides to react with amines or other nucleophiles.
  • Piperidine Ring Construction : Employing cyclization techniques to form the piperidine structure.
  • Functional Group Modifications : Adjusting substituents on the piperidine ring to enhance biological activity.

Optimization of reaction conditions, such as solvent choice and temperature, is crucial for maximizing yield and purity .

Case Studies

StudyFindings
Antibacterial ScreeningDemonstrated moderate to strong activity against Salmonella typhi with IC50 values indicating effective inhibition .
Enzyme Inhibition AssaysShowed significant AChE inhibition, suggesting potential for neuroprotective applications .
Anticancer Activity EvaluationCompounds exhibited high efficacy against multiple cancer cell lines in NCI assays, with mean GI50 values indicating robust anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Core

Key analogs and their structural differences are summarized below:

Compound Name Substituent at Position 1 Substituent at Position 4 Key Features Reference
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine (Target) 3-Chloro-2-methylphenylsulfonyl 1-Methyl-1H-imidazol-2-ylsulfonyl Dual sulfonyl groups; chloro enhances lipophilicity; methyl imidazole improves stability
1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine 4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl 1-Methyl-1H-imidazol-2-ylsulfonyl Fluorophenyl-pyrrole carbonyl vs. chloro-methylphenylsulfonyl; higher polarity
4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine hydrochloride Hydrogen 1-Methyl-1H-imidazol-2-ylsulfonyl Lacks aryl sulfonyl group; simpler structure; reduced steric hindrance
1-[[(1E)-2-Phenylethenyl]sulfonyl]-4-(2-propenyloxy)piperidine (E)-2-Phenylethenylsulfonyl 2-Propenyloxy Alkenyl sulfonyl and propenyloxy groups; distinct electronic profile

Key Findings from Comparative Studies

The 1-methyl-1H-imidazol-2-ylsulfonyl group offers moderate basicity (pKa ~6.5–7.0), facilitating solubility in physiological pH ranges, unlike non-methylated imidazole derivatives (e.g., 1-((1H-imidazol-1-yl)sulfonyl)-4-phenylpiperazine), which may exhibit rapid metabolic oxidation .

Pharmacokinetic Properties: The target compound’s chlorine atom increases logP by ~0.5 compared to the fluorine-containing analog (logP: ~2.8 vs. ~2.3), suggesting improved membrane permeability . Dual sulfonylation reduces metabolic clearance in liver microsomes (t1/2: ~45 min) compared to mono-sulfonylated analogs like 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine hydrochloride (t1/2: ~20 min) .

Synthetic Complexity :

  • The target compound requires sequential sulfonylation steps under controlled conditions (e.g., using methyl trifluoromethanesulfonate for imidazole activation) , whereas analogs with single sulfonyl groups (e.g., Example 74 in EP 1 926 722 B1) are synthesized via simpler thiourea cyclization .

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